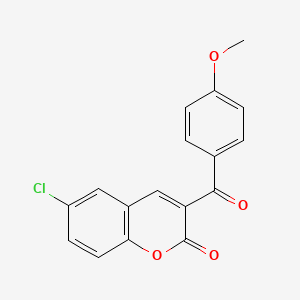

6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one

CAS No.: 101439-45-6

Cat. No.: VC7272396

Molecular Formula: C17H11ClO4

Molecular Weight: 314.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101439-45-6 |

|---|---|

| Molecular Formula | C17H11ClO4 |

| Molecular Weight | 314.72 |

| IUPAC Name | 6-chloro-3-(4-methoxybenzoyl)chromen-2-one |

| Standard InChI | InChI=1S/C17H11ClO4/c1-21-13-5-2-10(3-6-13)16(19)14-9-11-8-12(18)4-7-15(11)22-17(14)20/h2-9H,1H3 |

| Standard InChI Key | PJUGGVGZPWJZGX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Introduction

Structural and Chemical Properties

Core Scaffold and Substituent Effects

| Compound | LogP | Molecular Weight (g/mol) | Solubility (µM) |

|---|---|---|---|

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | 2.1 | 260.2 | 12.5 |

| 6-Chloro-2H-chromen-2-one | 1.8 | 180.6 | 45.2 |

| 3-(4-Methoxybenzoyl)coumarin | 2.9 | 280.3 | 8.7 |

Synthetic Methodologies

General Coumarin Synthesis

Coumarins are typically synthesized via the Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions . For 3-acylated derivatives like 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one, post-condensation modifications are required:

-

Chlorination at C-6: Direct electrophilic substitution using Cl<sub>2</sub> or SO<sub>2</sub>Cl<sub>2</sub> in the presence of Lewis acids (e.g., FeCl<sub>3</sub>) .

-

Acylation at C-3: Friedel-Crafts acylation with 4-methoxybenzoyl chloride under anhydrous AlCl<sub>3</sub> catalysis .

Scheme 1: Hypothetical Synthesis Pathway

-

Pechmann Condensation:

Resorcinol + Ethyl acetoacetate → 6-Hydroxy-2H-chromen-2-one. -

Chlorination:

6-Hydroxy-2H-chromen-2-one + SO<sub>2</sub>Cl<sub>2</sub> → 6-Chloro-2H-chromen-2-one . -

C-3 Acylation:

6-Chloro-2H-chromen-2-one + 4-Methoxybenzoyl chloride → Target compound .

Biological Activity and SAR

Antifungal and Antibacterial Activity

Chromeno[3,4-c]chromen-6-ones with trifluoromethyl groups (e.g., 3a) exhibited antifungal activity against Candida albicans (MIC = 8 µg/mL) . The chloro and methoxy groups in the target compound may enhance microbial membrane penetration.

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

-

Absorption: High LogP (~2.9) suggests moderate lipophilicity, favoring intestinal absorption but potentially limiting aqueous solubility .

-

Metabolism: Methoxy groups are resistant to oxidative metabolism, while the lactone ring may undergo hydrolysis in hepatic microsomes .

Future Directions and Applications

Targeted Drug Design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume